4-Bromohexanoic acid
CAS No.: 61222-82-0
Cat. No.: VC19516114
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61222-82-0 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | 4-bromohexanoic acid |
| Standard InChI | InChI=1S/C6H11BrO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
| Standard InChI Key | HKDXJLWAEYTBOQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCC(=O)O)Br |
Introduction
Molecular Structure and Physicochemical Properties
Structural Analysis
4-Bromohexanoic acid belongs to the class of ω-bromoalkanecarboxylic acids, where the bromine atom is positioned midway along the carbon chain. Its structure confers distinct steric and electronic effects compared to isomers. For example:
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Positional isomerism: The bromine at C-4 creates a balance between inductive electron-withdrawing effects and steric hindrance, influencing reactivity in substitution and elimination reactions.
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Comparison to 6-bromohexanoic acid: The terminal bromine in 6-bromohexanoic acid (CAS 4224-70-8) facilitates nucleophilic displacement reactions, whereas the internal bromine in 4-bromohexanoic acid may favor intramolecular interactions or rearrangements .
Physical Properties (Inferred)
While direct experimental data for 4-bromohexanoic acid is scarce, its properties can be extrapolated from related compounds:
The lower melting point of 4-bromohexanoic acid compared to its C-6 isomer may arise from reduced molecular symmetry, hindering crystalline packing. Its solubility in polar aprotic solvents (e.g., DMF, THF) is expected to mirror trends observed in analogous bromoalkanoic acids .
Synthesis Pathways
Bromination Strategies
4-Bromohexanoic acid is likely synthesized via methods analogous to those for 6-bromohexanoic acid, with adjustments to regioselectivity:
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Ring-opening of lactones: Treatment of γ-caprolactone (5-membered lactone) with HBr gas could yield 4-bromohexanoic acid via acid-catalyzed ring opening. This contrasts with the ε-caprolactone route used for 6-bromohexanoic acid, where HBr addition generates the terminal bromide .
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Radical bromination: Selective C-4 bromination of hexanoic acid using N-bromosuccinimide (NBS) under UV light, though this method risks over-bromination and requires precise control.
Challenges in Purification
Like 6-bromohexanoic acid, the liquid state of 4-bromohexanoic acid near room temperature complicates crystallization. Patent CN100519504C describes a solution for 6-bromohexanoic acid involving precipitation in hydrocarbon solvents (e.g., hexane), which could be adapted for the C-4 isomer by optimizing solvent polarity and cooling rates.
Reactivity and Applications
Nucleophilic Displacement
The C-Br bond in 4-bromohexanoic acid is amenable to SN2 reactions, enabling:
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Synthesis of thioethers: Reaction with thiols (R-SH) to form sulfide-linked carboxylates, useful in polymer chemistry.
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Preparation of amines: Azide substitution followed by Staudinger reduction yields γ-aminocaproic acid derivatives.
Organometallic Coupling
4-Bromohexanoic acid may serve as a substrate in cross-coupling reactions (e.g., Suzuki-Miyaura), though the internal bromide position presents steric challenges compared to terminal analogs.
Pharmaceutical Intermediates
While 6-bromohexanoic acid is documented in mitomycin C conjugates , the C-4 isomer could facilitate novel drug delivery systems by altering linker hydrophobicity and metabolic stability.
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